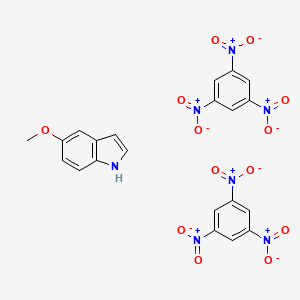
5-methoxy-1H-indole;1,3,5-trinitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methoxy-1H-indole;1,3,5-trinitrobenzene is a compound that combines two distinct chemical structures: 5-methoxy-1H-indole and 1,3,5-trinitrobenzene. The indole moiety is a significant heterocyclic system found in many natural products and drugs, while the trinitrobenzene component is known for its explosive properties. This compound is of interest due to its unique combination of biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-1H-indole typically involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions. For instance, methanesulfonic acid in methanol can be used to obtain the indole derivative . The trinitrobenzene component can be synthesized through the nitration of benzene using a mixture of concentrated nitric and sulfuric acids .
Industrial Production Methods
Industrial production of such compounds often involves large-scale nitration processes for the trinitrobenzene component, while the indole synthesis may be carried out using batch or continuous flow reactors to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-methoxy-1H-indole;1,3,5-trinitrobenzene can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The nitro groups in trinitrobenzene can be reduced to amino groups under catalytic hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Reagents such as halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Amino derivatives of trinitrobenzene.
Substitution: Halogenated or sulfonated indole derivatives.
Scientific Research Applications
5-methoxy-1H-indole;1,3,5-trinitrobenzene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Medicine: Potential use in drug development due to the biological activity of indole derivatives.
Industry: Trinitrobenzene derivatives are used in the manufacture of explosives and dyes.
Mechanism of Action
The mechanism of action of 5-methoxy-1H-indole;1,3,5-trinitrobenzene involves interactions with various molecular targets:
Indole Moiety: Binds to multiple receptors, influencing biological pathways such as serotonin signaling.
Trinitrobenzene Moiety: Undergoes redox reactions, potentially generating reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- 5-methoxyindole-2-carboxylic acid
- 5-methoxy-1H-indole-3-carbaldehyde
- 2-(5-methoxy-1H-indol-3-yl)acetonitrile
Uniqueness
5-methoxy-1H-indole;1,3,5-trinitrobenzene is unique due to the combination of the indole and trinitrobenzene moieties, which endows it with both biological activity and potential explosive properties. This dual nature makes it a compound of significant interest in both scientific research and industrial applications .
Properties
CAS No. |
62785-01-7 |
|---|---|
Molecular Formula |
C21H15N7O13 |
Molecular Weight |
573.4 g/mol |
IUPAC Name |
5-methoxy-1H-indole;1,3,5-trinitrobenzene |
InChI |
InChI=1S/C9H9NO.2C6H3N3O6/c1-11-8-2-3-9-7(6-8)4-5-10-9;2*10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h2-6,10H,1H3;2*1-3H |
InChI Key |
MQZRBBBPUOSQKN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




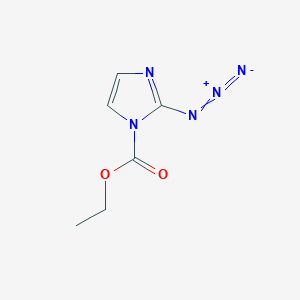

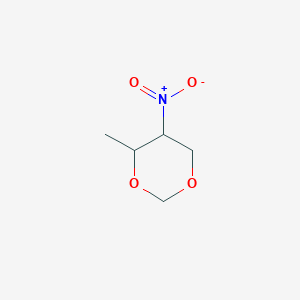
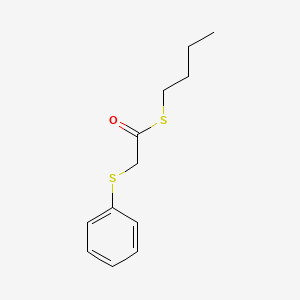
silane](/img/structure/B14515770.png)
![4-[Bis(benzylsulfanyl)methyl]benzonitrile](/img/structure/B14515771.png)


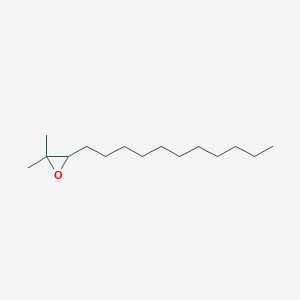

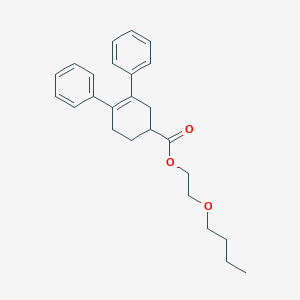
![N-{3-[Ethyl(2-methoxyethyl)amino]-4-methoxyphenyl}acetamide](/img/structure/B14515789.png)
